A-331440 dihydrochloride A-331440 dihydrochloride A331440(cas 392338-13-5) is an L-histidine and histamine H3 receptor modulator.
Brand Name: Vulcanchem
CAS No.: 392338-13-5
VCID: VC0001551
InChI: InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1
SMILES: CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol

A-331440 dihydrochloride

CAS No.: 392338-13-5

Cat. No.: VC0001551

Molecular Formula: C22H27N3O

Molecular Weight: 349.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

A-331440 dihydrochloride - 392338-13-5

CAS No. 392338-13-5
Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
IUPAC Name 4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile
Standard InChI InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1
Standard InChI Key FXIPXWLVYIHFEP-OAQYLSRUSA-N
Isomeric SMILES CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
SMILES CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Canonical SMILES CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Appearance Solid powder

Chemical Identity and Physicochemical Properties

A-331440 dihydrochloride, systematically named 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, is a synthetic small molecule with a molecular weight of 422.4 g/mol . The compound’s structure features a biphenyl core linked to a pyrrolidine moiety via a propoxy chain, with two hydrochloride counterions enhancing solubility .

Structural and Molecular Characteristics

The molecular formula is C22H29Cl2N3O, reflecting the inclusion of two hydrochloride groups . Key physicochemical properties include:

PropertyValueSource
Molecular Weight422.4 g/mol
Purity≥98% (HPLC)
Solubility≥10 mg/mL in water
Storage Conditions-20°C (desiccated)

The compound’s stereochemistry, particularly the (R)-configuration at the pyrrolidine ring, is critical for H3 receptor binding . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of functional groups essential for receptor interaction .

Pharmacological Profile

Receptor Binding and Selectivity

A-331440 dihydrochloride exhibits nanomolar affinity for histamine H3 receptors across species, with minimal activity at other histamine subtypes (Table 1) . This selectivity reduces off-target effects, a common limitation of earlier H3 antagonists .

Table 1: Binding Affinities of A-331440 Dihydrochloride

Receptor SubtypeSpeciesKi (nM)Selectivity Ratio (vs. H3)
H3Rat21.71
H3Human22.71
H1Human2940129.5
H2Human14400634.4
H4Human>10000>440.5

Data sourced from radioligand displacement assays . The >100-fold selectivity for H3 over H1/H2 receptors underscores its therapeutic potential .

Mechanism of Action

As a competitive H3 antagonist, A-331440 dihydrochloride blocks presynaptic autoreceptors, increasing histamine release in the hypothalamus and cortex . This amplifies histamine’s anorexigenic effects, suppressing appetite and promoting lipolysis . Concurrently, H3 antagonism enhances dopamine, norepinephrine, and acetylcholine release, potentially improving cognitive function in neurodegenerative diseases .

Preclinical Efficacy in Obesity Models

Diet-Induced Obesity Studies

In a 28-day murine model, oral administration of A-331440 dihydrochloride (5–15 mg/kg twice daily) dose-dependently reduced body weight and fat mass in high-fat diet (HFD)-fed mice . At 15 mg/kg, the compound normalized insulin sensitivity and reduced adiposity to levels comparable to low-fat diet controls .

Table 2: Antiobesity Effects in HFD-Fed Mice

Dose (mg/kg)Body Weight Change (%)Fat Mass Reduction (%)Insulin Sensitivity
0.5No significant effect
5-8.2-22.4Partial improvement
15-14.7-37.9Normalized

Comparative analysis showed efficacy matching dexfenfluramine (10 mg/kg), a serotoninergic appetite suppressant withdrawn due to safety concerns .

Metabolic Modulation

A-331440 dihydrochloride enhances energy expenditure by upregulating uncoupling protein-1 (UCP-1) in brown adipose tissue, a mechanism distinct from appetite suppression . This dual action—reducing caloric intake and increasing metabolic rate—positions it as a novel antiobesity agent.

Neuroprotective and Cognitive Effects

Cerebral Ischemia Models

In rodent studies, H3 receptor antagonism by A-331440 dihydrochloride attenuated neuronal damage following middle cerebral artery occlusion. The compound enhanced autophagy, clearing damaged mitochondria and reducing oxidative stress. Infarct volume decreased by 38% compared to controls, suggesting potential in stroke therapy.

Cognitive Enhancement

By increasing cortical acetylcholine, A-331440 dihydrochloride improved spatial memory in Morris water maze tests . These effects, observed at doses as low as 1 mg/kg, highlight its utility in Alzheimer’s disease research .

Synthesis and Analytical Characterization

Synthetic Pathway

A-331440 dihydrochloride is synthesized via a four-step process:

  • Coupling Reaction: 4-Cyanophenylboronic acid reacts with 4-bromophenol under Suzuki–Miyaura conditions to form the biphenyl core .

  • Alkylation: The phenolic oxygen is alkylated with 1,3-dibromopropane .

  • Amination: (R)-3-(dimethylamino)pyrrolidine is introduced via nucleophilic substitution .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Quality Control

High-performance liquid chromatography (HPLC) confirms ≥98% purity, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) validating structural integrity .

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